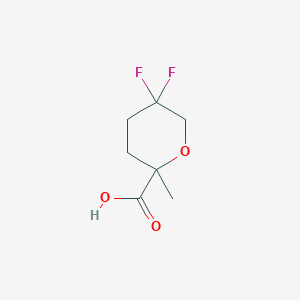
5,5-difluoro-2-methyloxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5-difluoro-2-methyloxane-2-carboxylic acid: is a chemical compound characterized by its unique structure, which includes a tetrahydropyran ring substituted with two fluorine atoms and a carboxylic acid group. This compound is a white crystalline solid and is known for its chiral nature, possessing a chiral center at the 2-position of the tetrahydropyran ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-difluoro-2-methyloxane-2-carboxylic acid typically involves the fluorination of a suitable precursor, followed by cyclization and functional group transformations. One common method includes the following steps:
Fluorination: Introduction of fluorine atoms to the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Cyclization: Formation of the tetrahydropyran ring through intramolecular cyclization reactions.
Functional Group Transformation: Introduction of the carboxylic acid group through oxidation or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylates or ketones, while reduction may produce alcohols .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 5,5-difluoro-2-methyloxane-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms .
Biology and Medicine: In biological and medical research, this compound is investigated for its potential as a pharmaceutical intermediate. Its fluorinated structure may impart desirable properties such as increased metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of agrochemicals and other specialty chemicals .
Wirkmechanismus
The mechanism of action of 5,5-difluoro-2-methyloxane-2-carboxylic acid involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and dipole interactions, which can influence the binding affinity and selectivity towards target molecules. The carboxylic acid group can participate in acid-base reactions, further modulating the compound’s activity .
Vergleich Mit ähnlichen Verbindungen
- 5,5-difluoro-2-methyloxane-2-carboxylic acid
- 5,5-difluoro-2-methyl-1,3-dioxane-2-carboxylic acid
- 5,5-difluoro-2-methyl-1,4-dioxane-2-carboxylic acid
Comparison: Compared to these similar compounds, this compound is unique due to its specific ring structure and the position of the fluorine atoms. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H10F2O3 |
|---|---|
Molekulargewicht |
180.15 g/mol |
IUPAC-Name |
5,5-difluoro-2-methyloxane-2-carboxylic acid |
InChI |
InChI=1S/C7H10F2O3/c1-6(5(10)11)2-3-7(8,9)4-12-6/h2-4H2,1H3,(H,10,11) |
InChI-Schlüssel |
GLLJNTVQOJMNQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC(CO1)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













